Scammonin viii

Description

Properties

IUPAC Name |

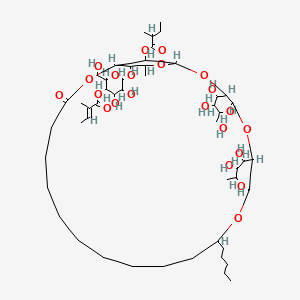

[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATAAFPJNNNHRBG-YCPBAFNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H84O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1037.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145042-06-4 | |

| Record name | Scammonin viii | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling the Enigmatic Architecture of Scammonin VIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin viii is a complex resin glycoside isolated from the roots of Convolvulus scammonia. This technical guide provides a comprehensive overview of its chemical structure, alongside a summary of the known biological activities associated with the broader class of scammonins. Due to the limited publicly available data specific to this compound, this document also outlines detailed, generalized experimental protocols for the isolation, characterization, and biological evaluation of resin glycosides, offering a foundational framework for future research into this specific molecule.

Chemical Structure and Properties of this compound

This compound is a high-molecular-weight glycoside with a complex macrocyclic ester structure. Its chemical identity is well-established through various analytical techniques.

Structural Details

The fundamental chemical attributes of this compound are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₄O₂₂ | [1][2] |

| Molecular Weight | 1037.20 g/mol | [1][2][3] |

| CAS Number | 145042-06-4 | [3] |

| IUPAC Name | [30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.0³,⁸.0¹⁰,¹⁵]tritriacontan-33-yl] 2-methylbutanoate | [2] |

| InChI Key | ATAAFPJNNNHRBG-YCPBAFNGSA-N | [3] |

Core Chemical Components

This compound is a member of the resin glycoside family, which are characterized by a glycosidic core linked to a fatty acid aglycone. Specifically, this compound is composed of:

-

Scammonic acid B: A new glycosidic acid that forms the core of the molecule.[4]

-

(2S)-2-methylbutyric acid and tiglic acid: These are organic acids that are esterified to the sugar moieties of the glycosidic core.[4]

The overall structure is a macrocyclic ester, a common feature among scammonins I-VI.[4]

Biological Activities and Potential Therapeutic Applications

While specific biological data for this compound is limited in the public domain, the broader class of resin glycosides from Convolvulus scammonia has been reported to exhibit a range of pharmacological effects. These findings suggest potential areas of investigation for this compound.

| Biological Activity | Description | Potential Application |

| Cytotoxic Activity | Exhibits toxicity towards cancer cells. | Anticancer agent |

| Multidrug Resistance (MDR) Reversal | Can reverse resistance of cancer cells to chemotherapy drugs. | Adjuvant in cancer therapy |

| Anticonvulsant Activity | Shows potential in reducing or preventing seizures. | Antiepileptic drug development |

| Vasorelaxant Activity | Can induce relaxation of blood vessels. | Treatment of hypertension |

| Neuroprotective Effects | May protect nerve cells from damage. | Neurodegenerative disease therapy |

| Antiviral Activity | Shows inhibitory effects against certain viruses. | Antiviral drug development |

| Laxative Effect | Promotes bowel movements. | Treatment of constipation |

| α-Glucosidase Inhibitory Effect | Can inhibit the absorption of carbohydrates. | Antidiabetic agent |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation, characterization, and biological evaluation of scammonins like this compound. These protocols are compiled from various studies on resin glycosides and provide a robust starting point for research.

Isolation and Purification of this compound from Convolvulus scammonia

The isolation of this compound is a multi-step process involving extraction and chromatographic separation.

Objective: To isolate pure this compound from the roots of Convolvulus scammonia.

Materials:

-

Dried and powdered roots of Convolvulus scammonia

-

Methanol

-

Chloroform

-

Silica gel for column chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water

Procedure:

-

Extraction:

-

Macerate the powdered roots with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition it with chloroform to separate compounds based on polarity.

-

-

Column Chromatography:

-

Subject the chloroform-soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and methanol, starting from 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing scammonins and subject them to preparative HPLC on a C18 column.

-

Use a gradient of acetonitrile and water as the mobile phase.

-

Monitor the elution at 210 nm and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC.

-

Structural Elucidation of this compound

The chemical structure of the isolated this compound can be confirmed using spectroscopic methods.

Objective: To verify the chemical structure of the isolated compound.

Methods:

-

Mass Spectrometry (MS):

-

Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact molecular weight and elemental composition.

-

Employ tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire ¹H NMR and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete connectivity of the molecule, including the sugar sequence and the location of the ester linkages.

-

In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the concentration-dependent cytotoxicity of this compound.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Assay:

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion

This compound represents a structurally complex natural product with potential for significant biological activity, as suggested by the pharmacological profile of related resin glycosides from Convolvulus scammonia. This guide provides the foundational chemical information for this compound and outlines detailed experimental protocols to facilitate further research into its therapeutic potential. The provided methodologies for isolation, characterization, and biological screening are intended to serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug development, encouraging a deeper exploration of this fascinating molecule. Further investigation is warranted to elucidate the specific mechanisms of action and signaling pathways modulated by this compound.

References

- 1. Anticonvulsant effects of iridoid glycosides fraction purified from Feretia apodanthera Del. (Rubiaceae) in experimental mice models of generalized tonic-clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 145042-06-4 | Benchchem [benchchem.com]

- 4. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

Scammonin VIII: A Technical Guide to Its Natural Sources, Abundance, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin viii is a minor resin glycoside, a class of complex glycolipids, naturally occurring in the plant kingdom. These compounds are characterized by a glycosidically linked oligosaccharide core to a hydroxylated fatty acid, which may be further acylated. This technical guide provides an in-depth overview of the natural sources, abundance, and experimental protocols for the isolation of this compound, catering to the needs of researchers and professionals in drug development.

Natural Sources and Abundance

The primary and exclusive natural source of this compound identified to date is the root of Convolvulus scammonia L., a perennial vine belonging to the Convolvulaceae family.[1][2][3] The roots of this plant are known to produce a resin, historically referred to as "scammony," which constitutes approximately 8% of the root's dry weight.[2][4]

This compound is classified as a minor, ether-soluble resin glycoside within this complex resinous mixture.[1] While precise quantitative data for the abundance of this compound as a percentage of the total resin or root weight is not extensively documented, its designation as "minor" indicates a lower concentration relative to other major scammonin constituents, such as Scammonin I.[1][4]

The resin of Convolvulus scammonia is a complex mixture of various resin glycosides, including Scammonins I through VIII, along with other phytochemicals such as dihydroxy cinnamic acid, beta-methyl-esculetin, and ipuranol.[3][4] The overall composition of the ether-soluble portion of the resin is a key factor in the traditional purgative use of scammony resin.[]

Quantitative Data Summary

| Plant Source | Part | Total Resin Content (% of dry weight) | This compound Abundance | Other Major Components |

| Convolvulus scammonia L. | Root | ~8%[2][4] | Minor constituent[1] | Scammonins I-VII, Dihydroxy cinnamic acid, Beta-methyl-esculetin, Ipuranol[3][4] |

Experimental Protocols

The isolation of this compound requires a multi-step process involving extraction of the crude resin followed by chromatographic separation. The following protocol is based on the established methodologies for the isolation of minor resin glycosides from Convolvulus scammonia.[1]

Extraction of Crude Resin

-

Plant Material Preparation: Air-dried and powdered roots of Convolvulus scammonia are used as the starting material.

-

Solvent Extraction: The powdered roots are percolated with methanol (MeOH) at room temperature. The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with diethyl ether (Et₂O). The Et₂O-soluble fraction, containing the ether-soluble resin glycosides ("jalapin" fraction), is collected.[6]

Isolation of this compound

The ether-soluble resin glycoside fraction is subjected to a series of chromatographic separations to isolate the minor constituents.

-

Gel Filtration Chromatography: The Et₂O-soluble fraction is chromatographed on a Sephadex LH-20 column using methanol as the eluent. This step separates the resin glycosides based on their size.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the minor glycosides are further purified by preparative HPLC on a reverse-phase column (e.g., C18). A gradient elution system, typically with acetonitrile-water or methanol-water, is employed to resolve the individual scammonins.

-

Final Purification: The fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the purified compound.

Experimental Workflow Diagram

Caption: Isolation workflow for this compound.

Potential Signaling Pathways

While specific signaling pathways for this compound have not been elucidated, research on resin glycosides from the Convolvulaceae family suggests several potential mechanisms of action, particularly concerning their cytotoxic effects.[7][8]

Resin glycosides have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[8] One proposed mechanism involves the modulation of intracellular calcium levels, which can trigger downstream apoptotic pathways.[8] Furthermore, some resin glycosides exhibit multidrug resistance (MDR) reversal activity, potentially by interacting with efflux pumps like P-glycoprotein.[9]

Hypothetical Signaling Pathway for Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway for the cytotoxic effects of resin glycosides, which may be applicable to this compound.

Caption: Hypothetical cytotoxic signaling pathway.

Conclusion

This compound is a minor but significant constituent of the resin from Convolvulus scammonia roots. Its isolation requires meticulous extraction and chromatographic techniques. While its specific biological activities and mechanisms of action are yet to be fully explored, the broader class of resin glycosides demonstrates promising pharmacological potential, including cytotoxic and MDR-modulating effects. This guide provides a foundational understanding for researchers to further investigate the therapeutic applications of this compound.

References

- 1. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic resin glycosides from Ipomoea aquatica and their effects on intracellular Ca2+ concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Putative Biosynthesis of Scammonin VIII in Convolvulus scammonia

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Scammonin VIII is a complex resin glycoside, a class of acylsugars predominantly found in the Convolvulaceae family.[1][2][3] Isolated from the roots of Convolvulus scammonia, this molecule exhibits a complex structure comprising a glycosidic acid core, scammonic acid B, which is further acylated with organic acids.[4][5] While the complete enzymatic pathway for this compound biosynthesis has not been fully elucidated, significant insights can be drawn from the general and well-studied biosynthesis of related resin glycosides. This technical guide synthesizes the current understanding to propose a putative biosynthetic pathway for this compound. It covers the formation of the jalapinolic acid aglycone, the sequential assembly of the oligosaccharide chain, and the subsequent acylation and macrolactonization steps. This document details the key enzyme families likely involved, presents available structural data in a tabular format, and outlines the general experimental protocols required to fully characterize this pathway.

Introduction to this compound and Resin Glycosides

Resin glycosides are a diverse class of specialized metabolites that serve as defense compounds in plants of the morning glory family (Convolvulaceae).[1] Their structures are characterized by an oligosaccharide core linked to a hydroxy fatty acid, which is often cyclized into a macrolactone ring.[3][6] This core structure is typically decorated with various aliphatic and aromatic acyl chains.[1]

Chemical Structure of this compound

This compound (Molecular Formula: C₅₀H₈₄O₂₂) is an ether-soluble resin glycoside, or 'jalapin', isolated from the roots of Convolvulus scammonia.[2][4] Its structure is built upon a glycosidic acid known as scammonic acid B. The molecule features a complex oligosaccharide chain attached to a hydroxylated fatty acid, which forms an intramolecular macrocyclic ester.[4] This core is further acylated by (2S)-2-methylbutyric acid and tiglic acid.[4]

General Characteristics of Resin Glycosides

The biosynthesis of resin glycosides is a multi-step process involving enzymes from several major classes. The pathway can be conceptually divided into three main stages:

-

Aglycone Synthesis: Formation of a C14-C18 hydroxy fatty acid.[1] Jalapinolic acid ((11S)-11-hydroxyhexadecanoic acid) is a common aglycone in many scammonins and other resin glycosides.[7][8][9]

-

Oligosaccharide Assembly: Stepwise addition of sugar moieties (e.g., glucose, rhamnose, quinovose, fucose) by specific glycosyltransferases.[6][10]

-

Acylation and Cyclization: Decoration of the sugar chain with various organic acids by acyltransferases, followed by intramolecular esterification to form a macrolactone ring.[6]

Putative Biosynthetic Pathway of this compound

Based on the known structure of this compound and the general pathway of resin glycoside formation, a putative biosynthetic pathway is proposed. This pathway begins with fatty acid synthesis and culminates in the fully decorated, cyclized final product.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Resin glycosides from Convolvulaceae plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Frontiers | Progress in the total synthesis of resin glycosides [frontiersin.org]

- 7. (+)-Jalapinolic acid | C16H32O3 | CID 5312820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scammonins I and II, the resin glycosides of radix scammoniae from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Illuminating the lineage-specific diversification of resin glycoside acylsugars in the morning glory (Convolvulaceae) family using computational metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Scammonin VIII: Physicochemical Properties and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia. This document details its structural characteristics, physicochemical data, and the experimental protocols for its isolation and characterization, designed to support research and development in the fields of natural product chemistry and pharmacology.

Physicochemical Properties of this compound

This compound is a complex glycosidic resin with the molecular formula C₅₀H₈₄O₂₂.[1] It is classified as an ether-soluble resin glycoside.[2] The structural and physical data for this compound are summarized in the tables below.

General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₅₀H₈₄O₂₂ | PubChem |

| Molecular Weight | 1037.2 g/mol | PubChem[1] |

| IUPAC Name | [30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.0³,⁸.0¹⁰,¹⁵]tritriacontan-33-yl] 2-methylbutanoate | PubChem[1] |

| CAS Number | 145042-06-4 | PubChem[1] |

| Appearance | Amorphous Powder | Noda et al., 1992 |

| Optical Rotation | [α]D -43.5° (c 0.4, MeOH) | Noda et al., 1992 |

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The key spectral data are presented below.

Table 1.2.1: ¹H-NMR Spectral Data of this compound (500 MHz, C₅D₅N)

| Proton | Chemical Shift (δ, ppm) |

| Aglycone | |

| H-2 | 3.83 (dd, 10, 8) |

| H-3 | 5.24 (br t, 8) |

| H-11 | 4.12 (m) |

| Sugar Moieties | |

| Qui H-1' | 4.91 (d, 8) |

| Qui H-1'' | 4.88 (d, 8) |

| Fuc H-1''' | 5.14 (d, 8) |

| Glc H-1'''' | 5.42 (d, 8) |

| Acyl Groups | |

| 2-methylbutanoyl | 1.01 (d, 7), 1.25 (t, 7.5) |

| Tigloyl | 1.88 (d, 7), 1.95 (s), 7.14 (q, 7) |

Table 1.2.2: ¹³C-NMR Spectral Data of this compound (125 MHz, C₅D₅N)

| Carbon | Chemical Shift (δ, ppm) |

| Aglycone | |

| C-1 | 172.9 |

| C-2 | 78.1 |

| C-3 | 75.5 |

| C-11 | 71.9 |

| Sugar Moieties | |

| Qui C-1' | 105.1 |

| Qui C-1'' | 104.9 |

| Fuc C-1''' | 105.4 |

| Glc C-1'''' | 99.8 |

| Acyl Groups | |

| 2-methylbutanoyl C=O | 176.4 |

| Tigloyl C=O | 168.1 |

Table 1.2.3: Mass Spectrometry Data of this compound

| Ion | m/z |

| [M+Na]⁺ | 1060 |

Experimental Protocols

Extraction and Isolation of this compound

The following protocol is based on the method described by Noda et al. (1992) for the isolation of this compound from the roots of Convolvulus scammonia.

Workflow for Extraction and Isolation of this compound

Caption: Workflow for the extraction and isolation of this compound.

-

Extraction: The dried and powdered roots of Convolvulus scammonia are extracted with methanol (MeOH) at room temperature.

-

Partitioning: The resulting methanol extract is concentrated and then partitioned between n-butanol (n-BuOH) and water (H₂O). The n-BuOH soluble fraction, containing the resin glycosides, is collected.

-

Silica Gel Chromatography: The n-BuOH extract is subjected to silica gel column chromatography using a solvent system of chloroform (CHCl₃), methanol (MeOH), and water (H₂O) in a stepwise gradient.

-

ODS Column Chromatography: Fractions containing this compound are further purified by open column chromatography on octadecylsilanized (ODS) silica gel with a methanol-water gradient.

-

Preparative HPLC: The final purification is achieved by preparative high-performance liquid chromatography (HPLC) on an ODS column with a methanol-water mobile phase to yield pure this compound.

Structural Elucidation Methodology

The structure of this compound was determined using a combination of spectroscopic techniques.

Methodology for Structural Elucidation

Caption: Logical workflow for the structural elucidation of this compound.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR spectra are recorded to determine the connectivity of protons and carbons within the molecule, establishing the structure of the aglycone, the sugar units, and the acyl groups, as well as their linkage points.

-

Mass Spectrometry: Fast Atom Bombardment Mass Spectrometry (FAB-MS) is used to determine the molecular weight and obtain fragmentation patterns that provide information about the sequence of sugar units and acyl groups.

-

Alkaline Hydrolysis: To identify the constituent fatty acid and sugar moieties, this compound is subjected to alkaline hydrolysis to cleave the ester and glycosidic bonds.

-

Analysis of Hydrolysis Products: The products of hydrolysis are analyzed by gas chromatography (GC) and high-performance liquid chromatography (HPLC) to identify the specific sugars and acylating acids.

Biological Activity and Signaling Pathways

While the original study focused on the isolation and structural elucidation of this compound, subsequent research on related resin glycosides from the Convolvulaceae family has indicated potential biological activities, including cytotoxic effects on cancer cells. The precise signaling pathways modulated by this compound are a subject for further investigation. A generalized potential mechanism of action for resin glycosides in inducing apoptosis in cancer cells is depicted below.

Hypothesized Apoptotic Signaling Pathway for Resin Glycosides

Caption: A potential signaling pathway for resin glycoside-induced apoptosis.

This guide serves as a foundational resource for researchers working with this compound. The detailed physicochemical data and experimental protocols provided herein are intended to facilitate further investigation into the therapeutic potential of this complex natural product.

References

Spectroscopic and Structural Elucidation of Scammonin VIII: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Scammonin VIII, a resin glycoside isolated from Convolvulus scammonia. Due to the limited public availability of the primary research article detailing its initial isolation and characterization, this document focuses on the established methodologies and representative data for the structural elucidation of resin glycosides, a class of complex natural products to which this compound belongs.

Introduction to this compound

This compound is a minor ether-soluble resin glycoside identified in the roots of Convolvulus scammonia.[1] The initial isolation and structural characterization were reported by Noda et al. in 1992.[1] Resin glycosides are characterized by a glycosidically linked oligosaccharide to a hydroxylated fatty acid, which often forms a macrocyclic lactone ring.[2] The structural complexity of these molecules necessitates a combination of advanced spectroscopic techniques for their complete elucidation.

General Experimental Protocols

The isolation and characterization of resin glycosides like this compound follow a multi-step process involving extraction, chromatographic separation, and spectroscopic analysis.

Isolation of this compound

A general protocol for the isolation of resin glycosides from plant material is outlined below. The specific solvents and chromatographic conditions would be optimized for the target compound.

Caption: General workflow for the isolation of this compound.

Spectroscopic Analysis

The structural elucidation of the purified compound relies on a suite of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for establishing connectivity within the molecule, including the sequence of sugar units and the location of ester linkages.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition. Tandem MS (MS/MS) experiments are used to fragment the molecule, yielding information about the substructures, such as the sugar units and the fatty acid chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O) from esters, and glycosidic linkages (C-O-C).

Spectroscopic Data of Resin Glycosides (Representative)

NMR Spectroscopic Data

Table 1: Representative ¹H and ¹³C NMR Data for a Resin Glycoside Moiety

| Position | δC (ppm) | δH (ppm) (J in Hz) |

| Aglycone (Jalapinolic Acid moiety) | ||

| 1 | 174.5 | - |

| 2 | 34.2 | 2.35 (t, 7.5) |

| 3 | 25.1 | 1.62 (m) |

| ... | ... | ... |

| 11 | 78.9 | 3.60 (m) |

| 16 | 14.1 | 0.88 (t, 7.0) |

| Sugar Unit 1 (e.g., Glucose) | ||

| 1' | 104.5 | 4.50 (d, 7.8) |

| 2' | 74.8 | 3.30 (m) |

| ... | ... | ... |

| Sugar Unit 2 (e.g., Rhamnose) | ||

| 1'' | 101.8 | 4.85 (d, 1.5) |

| ... | ... | ... |

| 6'' | 18.5 | 1.25 (d, 6.2) |

| Acyl Group (e.g., Tigloyl) | ||

| 1''' | 168.0 | - |

| 2''' | 128.5 | 6.85 (qq, 7.0, 1.5) |

| 3''' | 139.0 | - |

| 4''' | 14.5 | 1.80 (d, 7.0) |

| 5''' | 12.2 | 1.82 (s) |

Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.

Mass Spectrometry Data

Table 2: Representative Mass Spectrometry Data for a Resin Glycoside

| Ion | m/z (Observed) | Formula | Interpretation |

| [M+Na]⁺ | 1059.5 | C₅₂H₈₄O₂₂Na | Sodium adduct of the intact molecule |

| [M-H]⁻ | 1035.5 | C₅₂H₈₃O₂₂ | Deprotonated molecule |

| Fragment 1 | 873.4 | C₄₃H₆₉O₁₈ | Loss of a deoxyhexose unit |

| Fragment 2 | 711.3 | C₃₄H₅₅O₁₄ | Loss of two deoxyhexose units |

| Fragment 3 | 283.2 | C₁₆H₂₇O₄ | Aglycone fragment |

Note: m/z values are hypothetical and for illustrative purposes.

Infrared Spectroscopy Data

Table 3: Representative IR Absorption Bands for a Resin Glycoside

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 (broad) | Strong | O-H stretching (hydroxyl groups) |

| 2925, 2855 | Strong | C-H stretching (aliphatic) |

| 1735 | Strong | C=O stretching (ester) |

| 1160-1000 | Strong | C-O stretching (glycosidic linkages, alcohols) |

Structure Elucidation Workflow

The process of elucidating the structure of a complex natural product like this compound is a logical progression of experiments and data analysis.

Caption: Workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available research on the specific biological activities and associated signaling pathways of this compound. While resin glycosides as a class have been investigated for various properties, including cytotoxic and multidrug resistance reversal activities, the specific mechanisms of action for individual compounds like this compound remain an area for future investigation.

Conclusion

The structural characterization of this compound, a complex resin glycoside, requires a synergistic application of modern chromatographic and spectroscopic techniques. While the specific spectral data for this compound is not widely disseminated, the established methodologies for the analysis of resin glycosides provide a clear roadmap for its characterization. Further research is needed to explore the biological activities and potential therapeutic applications of this compound.

References

The Discovery and Enduring Scientific Interest in Scammonin Resin Glycosides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin resin glycosides, a complex class of bioactive compounds derived from the roots of Convolvulus scammonia, have a rich history rooted in traditional medicine, primarily as potent cathartics. This technical guide provides an in-depth exploration of the discovery, history, and evolving scientific understanding of these fascinating molecules. We delve into their chemical structures, physicochemical properties, and established pharmacological effects. Furthermore, this guide outlines detailed experimental protocols for their extraction, isolation, and characterization, and discusses their emerging therapeutic potential, particularly in oncology. The information is presented to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction: From Ancient Purgative to Modern Scientific Inquiry

The use of scammony resin, the crude extract from the root of Convolvulus scammonia, dates back to ancient civilizations, where it was highly valued for its powerful purgative properties. This resinous gum has been a staple in traditional medicine systems for centuries, primarily for treating constipation. The active principles behind this potent physiological effect are a group of complex resin glycosides, collectively known as scammonins.

Historically, the resin was administered in small doses due to its potent effects on the digestive system. Its mechanism of action was believed to involve irritation of the intestines, leading to increased peristalsis. Beyond its laxative effects, traditional medicine also utilized scammony for its expectorant and anthelmintic properties, to clear mucus from the respiratory tract and to expel intestinal parasites.

The advent of modern chemistry has allowed for the isolation and structural elucidation of the individual bioactive compounds within the resin. The primary active constituent is the glucoside scammonin, also referred to as jalapin. Scientific investigations have revealed a variety of scammonin structures, including Scammonin I, II, VII, and VIII, each with distinct chemical features. While the purgative action remains a key pharmacological characteristic, recent research has unveiled promising new biological activities, including cytotoxic effects against cancer cells, suggesting a potential for these historical remedies in modern therapeutic applications.

Chemical and Physical Properties

The core chemical structure of scammonin resin glycosides consists of a glycosidically linked oligosaccharide to a hydroxylated fatty acid. This structure often forms a macrocyclic lactone ring. The ether-soluble fraction of the resin, often termed 'jalapin', yields scammonic acid A upon alkaline hydrolysis, along with various organic acids such as isobutyric, 2S-methylbutyric, and tiglic acids.

Physicochemical Data

Quantitative physicochemical data for individual scammonin glycosides are not extensively reported in the readily available literature. However, some key molecular details and qualitative properties of the resin have been characterized.

| Property | Value/Description | Reference |

| Scammonin I Molecular Formula | C₅₀H₈₄O₂₁ | |

| Scammonin II Molecular Formula | C₄₅H₇₈O₁₉ | |

| Scammony Resin Appearance | Brittle, easily broken solid | |

| Scammony Resin Solubility | Soluble in water |

Pharmacological Activities and Mechanism of Action

Purgative Effect

The most well-documented pharmacological effect of scammonin resin glycosides is their potent purgative action. The resin is inert until it reaches the duodenum, where it interacts with bile. This interaction with sodium taurocholate and glycocholate in the bile transforms the resin into a powerful laxative. The mechanism is understood to be a direct irritation of the intestinal mucosa, which stimulates bowel movements.

Anticancer and Cytotoxic Potential

Emerging research has highlighted the potential of scammonin resin glycosides as anticancer agents. Studies have demonstrated the cytotoxic effects of extracts from Convolvulus scammonia. For instance, aqueous and alkaline extracts have shown significant anticancer properties in studies on mice. While specific IC50 values for purified scammonin glycosides are not yet widely published, the existing research warrants further investigation into their potential as novel oncologic therapies. The precise signaling pathways through which these compounds exert their cytotoxic effects remain an active area of research.

Experimental Protocols

Extraction and Isolation of Scammonin Resin Glycosides

The following is a generalized protocol for the extraction and isolation of scammonin resin glycosides from the roots of Convolvulus scammonia, based on methodologies described in the literature.

Objective: To extract and isolate scammonin resin glycosides from dried root material.

Materials:

-

Dried and powdered roots of Convolvulus scammonia

-

Ethanol

-

Diethyl ether

-

Sephadex LH-20

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water mixtures)

-

Rotary evaporator

-

Chromatography columns

Methodology:

-

Extraction of the Resin:

-

The dried, powdered root material is exhaustively extracted with ethanol by percolation.

-

The majority of the ethanol is recovered from the extract by distillation under reduced pressure using a rotary evaporator.

-

The concentrated extract is then slowly poured into water to precipitate the crude resin.

-

The precipitated resin is collected, washed, and dried.

-

-

Fractionation of the Resin:

-

The dried resin is treated with diethyl ether to separate the ether-soluble fraction ('jalapin').

-

-

Isolation of Scammonin Glycosides:

-

The ether-soluble 'jalapin' fraction is subjected to column chromatography on Sephadex LH-20.

-

Further purification of the fractions obtained from the Sephadex LH-20 column is achieved by silica gel column chromatography.

-

Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing the purified scammonin glycosides.

-

The solvents are evaporated from the purified fractions to yield the isolated scammonin I and II.

-

Characterization by Mass Spectrometry

A highly effective method for the identification and structural elucidation of resin glycosides involves high-performance liquid chromatography coupled with a hybrid quadrupole-orbitrap mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Q Exactive Plus hybrid quadrupole-orbitrap mass spectrometer (or equivalent)

Methodology:

-

Chromatographic Separation: The extracted and partially purified resin glycoside mixture is separated using a suitable HPLC column and gradient elution profile.

-

Mass Spectrometry Analysis:

-

The eluent from the HPLC is introduced into the mass spectrometer.

-

Full-scan mass data are acquired in negative ion mode to identify the precursor ions of the resin glycosides.

-

A mass defect filter (MDF) strategy can be employed to rapidly target the resin glycosides based on their characteristic mass defects.

-

Tandem mass spectrometry (MS/MS) experiments are performed on the precursor ions to generate fragmentation patterns.

-

-

Data Analysis: The fragmentation patterns are analyzed to elucidate the structures of the individual resin glycosides, including the sequence of sugars and the nature of the acylating groups.

Visualizations

Caption: Experimental workflow for the isolation and characterization of Scammonin resin glycosides.

Future Directions

The historical use of scammony resin provides a strong foundation for the continued investigation of its constituent glycosides. While the purgative effects are well-established, the exploration of other pharmacological activities, particularly in the realm of oncology, is a promising frontier. Future research should focus on:

-

Quantitative Bioactivity Studies: Determining the IC50 values of purified scammonin glycosides against a wide range of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways through which these compounds exert their cytotoxic effects.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profiles of these compounds to evaluate their drug development potential.

-

Synthesis and Analogue Development: Exploring the chemical synthesis of scammonin glycosides and the creation of novel analogues with improved therapeutic properties.

The journey of scammonin resin glycosides from a traditional purgative to a subject of modern scientific inquiry underscores the immense value of natural products in drug discovery. A deeper understanding of these complex molecules holds the potential to unlock new therapeutic avenues for a variety of diseases.

Unveiling the Biological Potential of Scammonin VIII-Containing Crude Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin VIII, a resin glycoside found in the roots of Convolvulus scammonia, is a constituent of crude extracts that have demonstrated notable biological activities, particularly in the realm of oncology. While research on the purified compound remains limited, studies on crude extracts containing a mixture of scammonins and other phytochemicals have revealed significant cytotoxic and anticancer properties. This technical guide provides a comprehensive overview of the available scientific data, focusing on the biological activities, experimental methodologies, and potential mechanisms of action of these extracts. The information is presented to facilitate further research and drug development efforts targeting the therapeutic potential of this compound and related compounds.

Introduction

Convolvulus scammonia L., a perennial herb native to the Mediterranean region, has a long history of use in traditional medicine.[1] The roots of this plant are a rich source of resin glycosides, collectively known as scammony resin, which are considered to be the primary active constituents.[2] Among these, this compound is a recognized component, although its individual biological activities are not yet extensively characterized.[3]

This guide focuses on the biological activities of crude extracts derived from Convolvulus scammonia, which naturally contain this compound. The primary activities reported in the literature are centered around anticancer and cytotoxic effects, suggesting a potential for these extracts in the development of novel therapeutic agents. This document will synthesize the existing quantitative data, detail the experimental protocols used in these studies, and propose a potential signaling pathway based on the observed cellular effects.

Quantitative Data on Biological Activity

The biological activity of crude extracts from Convolvulus scammonia has been evaluated in several studies. The following tables summarize the key quantitative findings, providing a basis for comparison and further investigation.

Table 1: In Vivo Anticancer Activity of Convolvulus scammonia Crude Extracts

| Extract Type | Animal Model | Cell Line | Dosage | Treatment Duration | Observed Effect | Reference |

| Aqueous Extract | Mice | H22 (Hepato-carcinoma) | 1.2 mg/kg | Not Specified | 87.1% reduction in tumor size | [2] |

| Alkaloidal Extract | Mice | H22 (Hepato-carcinoma) | 1 mg/kg | 3 weeks | 97.14% inhibition of tumor growth | [4] |

| Aqueous & Alkaloidal Extracts | Mice | H22 (Hepato-carcinoma) | 160 mg/kg | Not Specified | 70% inhibitory effect (compared to colchicine) | [2] |

Table 2: In Vitro Cytotoxicity of Convolvulus scammonia Crude Extracts

| Extract Type | Cell Line | Assay | IC50 Value / Effective Concentration | Exposure Time | Reference |

| Methanolic Root Extract | MDBK (Madin-Darby Bovine Kidney) | Not Specified | 38.86 µg/ml | Not Specified | [5] |

| Crude Alkaloidal Extract | H22 (Hepato-carcinoma) | Microtubule Disruption | 20 µg/ml | 60 minutes | [2] |

| Crude Alkaloidal Extract | H22 (Hepato-carcinoma) | Apoptosis Induction | 80-100 µg/ml | Not Specified | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers looking to replicate or build upon these studies.

Preparation of Convolvulus scammonia Crude Extracts

3.1.1. Alkaloidal Extract Preparation

The preparation of the crude alkaloidal extract from the leaves of Convolvulus scammonia is a critical first step for biological assays.

-

Plant Material: Fresh leaves of Convolvulus scammonia are collected and air-dried in the shade.

-

Grinding: The dried leaves are ground into a fine powder using a mechanical grinder.

-

Extraction:

-

The powdered leaves are subjected to extraction with 80% ethanol.

-

The ethanolic extract is then acidified with 2% sulfuric acid.

-

The acidified extract is filtered, and the filtrate is made alkaline by the addition of ammonium hydroxide.

-

The alkaloidal precipitate is then extracted with chloroform.

-

The chloroform layer is separated and evaporated to dryness to yield the crude alkaloidal extract.

-

3.1.2. Aqueous Extract Preparation

A simple decoction method is typically used for preparing the aqueous extract.

-

Plant Material: Dried and powdered plant material (e.g., roots or leaves) is used.

-

Extraction:

-

A specific weight of the powdered material is boiled in a known volume of distilled water for a defined period.

-

The decoction is then cooled and filtered to remove solid debris.

-

The filtrate, which constitutes the crude aqueous extract, can be used directly or lyophilized for long-term storage.

-

In Vivo Anticancer Activity Assay

This protocol outlines the methodology for assessing the antitumor effects of the extracts in a murine model.

-

Animal Model: Male BALB/c mice are commonly used.

-

Tumor Cell Implantation:

-

H22 (mice hepato-carcinoma) cells are cultured and harvested.

-

A suspension of H22 cells is injected subcutaneously into the flank of each mouse to induce tumor formation.

-

-

Treatment:

-

Once the tumors reach a palpable size, the mice are randomly divided into control and treatment groups.

-

The treatment groups receive daily subcutaneous injections of the crude extract at specified doses (e.g., 1 mg/kg body weight).

-

The control group receives injections of the vehicle (e.g., saline or DMSO).

-

-

Tumor Growth Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: At the end of the treatment period (e.g., 3 weeks), the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated relative to the control group.

In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Culture:

-

The selected cancer cell line (e.g., H22) is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

The culture medium is then replaced with fresh medium containing various concentrations of the crude extract.

-

A control group with vehicle-treated cells is also included.

-

After the desired incubation period (e.g., 24, 48, or 72 hours), the medium is removed, and MTT solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for another 4 hours to allow the formation of formazan crystals by viable cells.

-

The MTT solution is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound have not been elucidated, studies on crude extracts of Convolvulus scammonia provide insights into their potential mechanisms of action. A prominent finding is the induction of apoptosis in cancer cells.

Hypothesized Apoptotic Pathway

Based on the observed disruption of microtubules by the crude alkaloidal extract of Convolvulus scammonia, a plausible mechanism involves the induction of apoptosis through the intrinsic pathway. Microtubule-targeting agents are known to arrest the cell cycle at the G2/M phase, leading to the activation of apoptotic signaling cascades.

Experimental Workflow for Elucidating Mechanism of Action

To further investigate the mechanism of action of this compound-containing extracts, a systematic experimental workflow is proposed.

Conclusion and Future Directions

Crude extracts of Convolvulus scammonia containing this compound exhibit promising anticancer and cytotoxic activities. The available data, primarily from in vivo and in vitro studies with crude extracts, suggest that these effects may be mediated through the induction of apoptosis, potentially involving the disruption of microtubules.

However, a significant knowledge gap exists regarding the specific biological activities and mechanism of action of purified this compound. Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation of this compound in sufficient quantities for comprehensive biological evaluation.

-

In Vitro Screening: Determining the cytotoxic profile of purified this compound against a broad panel of cancer cell lines to identify sensitive targets and establish IC50 values.

-

Mechanism of Action Studies: Elucidating the precise signaling pathways modulated by this compound, including its effects on the cell cycle, apoptosis, and other key cellular processes.

-

In Vivo Efficacy: Evaluating the antitumor efficacy of purified this compound in relevant animal models of cancer.

Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and for the development of novel, effective anticancer agents derived from this natural source.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the total synthesis of resin glycosides - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of Scammonin VIII: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scammonin VIII is a resin glycoside isolated from the roots of Convolvulus scammonia.[1][2] Traditionally, extracts from this plant have been used in various medicinal contexts.[1][3][4] Recent scientific interest has shifted towards evaluating the cytotoxic and potential anticancer properties of its purified constituents.[2][5] This document provides a technical overview of the preliminary in-vitro screening of this compound and related extracts from Convolvulus scammonia, summarizing the available data and outlining standardized experimental protocols for further investigation. While data on the pure compound this compound is limited, studies on crude extracts provide a basis for its potential as an anticancer agent.[5][6]

Quantitative Data Summary

The following tables summarize the available quantitative data from in-vitro studies on extracts from Convolvulus scammonia. It is important to note that these studies were conducted on crude extracts and not on purified this compound.

Table 1: Cytotoxicity of Convolvulus scammonia Leaf Crude Alkaloid Extract on H22 Hepatocarcinoma Cells

| Concentration | Observation (60 min exposure) |

| 20 µg/ml | Microtubule distraction |

| 80 µg/ml | Apoptotic cells observed |

| 100 µg/ml | Apoptotic cells observed |

Data sourced from in-vitro studies on H22 tumor cells.[6]

Table 2: In-Vivo Antitumor Activity of Convolvulus scammonia Leaf Crude Alkaloid Extract (1 mg/Kg/Bw) on H22 Tumor Growth in Mice

| Duration of Treatment | Tumor Growth Inhibition (%) |

| 1 Week | 26.8% |

| 2 Weeks | 92.16% |

| 3 Weeks | 97.14% |

This in-vivo data provides a strong rationale for the in-vitro investigation of the plant's active constituents.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the in-vitro screening of natural products like this compound for anticancer activity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., H22, HeLa, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations to the wells and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and detect apoptotic bodies.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 6-well plate and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS again and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL) for 5 minutes in the dark.

-

Microscopy: Mount the coverslips on microscope slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed chromatin and fragmented nuclei.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol and incubate at -20°C overnight for fixation.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (containing PI and RNase A). Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the cell cycle distribution.[7]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for In-Vitro Screening

The following diagram illustrates a standard workflow for the preliminary in-vitro screening of a natural product like this compound.

Caption: A generalized workflow for the in-vitro anticancer screening of a novel compound.

Hypothesized Signaling Pathway: Microtubule Disruption

Based on the observed effects of the crude alkaloid extract of Convolvulus scammonia on H22 cells, a potential mechanism of action for its active components could be the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Caption: Hypothesized pathway of this compound inducing apoptosis via microtubule disruption.

References

- 1. jddtonline.info [jddtonline.info]

- 2. This compound | 145042-06-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ijsdr.org [ijsdr.org]

- 7. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of Scammonin VIII: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scammonin VIII, a resin glycoside isolated from the roots of Convolvulus scammonia, belongs to a class of natural products that have demonstrated a range of pharmacological activities. Historical and preliminary scientific evidence suggests that extracts of Convolvulus scammonia possess purgative, vasorelaxant, anti-platelet aggregation, anticancer, and cellular protective effects.[1][2][3] While research specifically isolating the bioactivities of this compound is limited, the broader activities of the plant's extracts and related resin glycosides point toward its potential as a valuable compound for further pharmacological investigation. This document aims to consolidate the current understanding of the potential pharmacological effects of this compound, provide detailed experimental methodologies for assessing these effects, and propose potential signaling pathways for future research.

Introduction

Convolvulus scammonia, commonly known as scammony, has a long history of use in traditional medicine. The primary active constituents of scammony resin are glycosides, with Scammonins I through VIII being identified as key components.[4] this compound is a minor ether-soluble resin glycoside.[4] While the pharmacological profile of the crude extract is documented, the specific contribution of this compound to these effects remains largely uncharacterized. This whitepaper will explore the potential cytotoxic, vasorelaxant, and anti-platelet aggregation effects of this compound based on the activities attributed to the source plant and related compounds.

Potential Pharmacological Effects

Based on the documented bioactivities of Convolvulus scammonia extracts, this compound is hypothesized to possess the following pharmacological effects:

Cytotoxic Activity

Extracts of Convolvulus scammonia have shown promising anticancer properties.[5][6] An alkaloidal extract demonstrated the ability to disrupt microtubules in a mouse hepatocarcinoma cell line (H22) and induce apoptosis at higher concentrations.[5] Furthermore, both aqueous and alkaloidal extracts were effective in reducing tumor size in a dose-dependent manner in mice.[5] While specific IC50 values for this compound are not yet available in the reviewed literature, the general cytotoxic potential of the plant extract warrants investigation into the specific activity of its isolated constituents.

Table 1: Summary of a Potential Cytotoxicity Assay for this compound

| Parameter | Description |

| Cell Lines | Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293). |

| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulphorhodamine B) assay. |

| Concentrations | A range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). |

| Incubation Time | 24, 48, and 72 hours. |

| Endpoint | Cell viability, expressed as a percentage of the control. |

| Data Analysis | Calculation of the half-maximal inhibitory concentration (IC50) value. |

Vasorelaxant Effects

Convolvulus scammonia has been reported to possess vasorelaxant properties.[1][2][3] Although a study on a tincture of Convolvulus scammonia at a concentration of 200µg/ml did not show vasorelaxant activity on isolated thoracic aorta strips, other extracts from the Convolvulaceae family have demonstrated such effects.[5] This suggests that the potential for vasorelaxant activity may be dependent on the specific compound and experimental conditions.

Table 2: Summary of a Potential Vasorelaxation Assay for this compound

| Parameter | Description |

| Tissue | Isolated rat aortic rings. |

| Pre-contraction Agent | Phenylephrine (1 µM) or Potassium Chloride (60 mM). |

| Test Substance | Cumulative concentrations of this compound. |

| Conditions | With and without intact endothelium. |

| Endpoint | Measurement of isometric tension to determine relaxation. |

| Data Analysis | Calculation of the half-maximal effective concentration (EC50) value. |

Anti-platelet Aggregation Activity

The anti-platelet aggregation effect is another pharmacological property attributed to Convolvulus scammonia.[1][2][3] However, a specific study using a tincture of the plant did not observe this activity at the tested concentration.[5] The complex nature of plant extracts means that individual compounds may possess activities that are not apparent in the whole extract. Therefore, direct testing of this compound is necessary to confirm this potential effect.

Table 3: Summary of a Potential Anti-platelet Aggregation Assay for this compound

| Parameter | Description |

| Sample | Platelet-rich plasma (PRP) from healthy human donors. |

| Agonist | Adenosine diphosphate (ADP), collagen, or thrombin. |

| Assay | Light transmission aggregometry. |

| Test Substance | Various concentrations of this compound. |

| Endpoint | Inhibition of platelet aggregation, expressed as a percentage. |

| Data Analysis | Calculation of the half-maximal inhibitory concentration (IC50) value. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacological effects of this compound. The following are generalized protocols that can be adapted for specific experimental needs.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer and non-cancerous cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Vasorelaxation Assay (Isolated Aortic Rings)

-

Tissue Preparation: Isolate the thoracic aorta from a euthanized rat and cut it into 2-3 mm rings.

-

Mounting: Mount the rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

-

Pre-contraction: Contract the aortic rings with phenylephrine or KCl.

-

Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

Tension Recording: Record the changes in isometric tension using a force transducer.

-

Data Analysis: Express the relaxation as a percentage of the pre-contraction tension and calculate the EC50 value.

Anti-platelet Aggregation Assay (Light Transmission Aggregometry)

-

PRP Preparation: Obtain platelet-rich plasma (PRP) by centrifuging citrated whole blood from healthy volunteers.

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL.

-

Incubation: Pre-incubate the PRP with different concentrations of this compound or vehicle for a specified time at 37°C.

-

Agonist Induction: Add an aggregating agent (e.g., ADP, collagen) to induce platelet aggregation.

-

Aggregation Measurement: Monitor the change in light transmission through the PRP suspension using a platelet aggregometer.

-

Data Analysis: Calculate the percentage of inhibition of aggregation compared to the control and determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be elucidated, its potential pharmacological effects suggest several avenues for investigation.

Cytotoxicity and Apoptosis Induction

The cytotoxic effects of resin glycosides are often associated with the induction of apoptosis. Future studies on this compound could explore its impact on key apoptotic pathways.

Caption: Potential apoptotic pathways targeted by this compound.

Vasorelaxation and Endothelial Function

The vasorelaxant effects of many natural products are mediated through the endothelium, often involving the nitric oxide (NO) signaling pathway.

Caption: Proposed NO-mediated vasorelaxation pathway for this compound.

Conclusion and Future Directions

This compound represents a promising, yet understudied, natural product with potential applications in oncology and cardiovascular research. The pharmacological activities observed in the extracts of its source plant, Convolvulus scammonia, strongly suggest that this compound may possess significant cytotoxic, vasorelaxant, and anti-platelet aggregation properties.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound to enable robust pharmacological testing.

-

In Vitro Screening: Conducting comprehensive in vitro screening using the experimental protocols outlined in this document to quantify its cytotoxic, vasorelaxant, and anti-platelet aggregation effects.

-

Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts its biological effects.

-

In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy and safety of this compound for potential therapeutic applications.

The systematic investigation of this compound holds the potential to uncover a novel therapeutic lead and contribute to the development of new medicines.

References

- 1. iosrphr.org [iosrphr.org]

- 2. The chemical constituents and pharmacological effects of Convolvulus arvensis and Convolvulus scammonia- A review | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Scammonins VII and VIII, two resin glycosides from Convolvulus scammonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijsdr.org [ijsdr.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Scammonin VIII and its Analogues: A Technical Guide for Researchers

An In-depth Review of Resin Glycosides from Convolvulus scammonia in Traditional Medicine and Modern Drug Discovery

Introduction

Scammonin VIII is a complex resin glycoside isolated from the roots of Convolvulus scammonia, a plant with a long history of use in traditional medicine, particularly in the Unani system, primarily as a potent purgative.[1][2][3] Resin glycosides, a diverse class of glycolipids predominantly found in the Convolvulaceae family, are characterized by a macrocyclic ester structure formed from a glycosidically linked oligosaccharide and a hydroxylated fatty acid.[4][5] This technical guide provides a comprehensive overview of this compound and its analogues, summarizing their traditional uses, chemical properties, and known biological activities. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways. While specific data for this compound is limited, this guide consolidates available information on closely related resin glycosides to provide a foundational understanding and guide future research.

Chemical Properties of this compound

This compound is one of several structurally related resin glycosides isolated from Convolvulus scammonia.[6][7] Its chemical identity is defined by the following properties:

| Property | Value | Reference |

| Chemical Formula | C₅₀H₈₄O₂₂ | [4] |

| Molecular Weight | 1037.20 g/mol | [4] |

| CAS Number | 145042-06-4 | [4] |

Other identified analogues from Convolvulus scammonia include Scammonins I, II, III, IV, V, VI, and VII, which differ in their glycosidic acid core and acylation patterns.[6][7]

Traditional Medicine Applications

The resin derived from the roots of Convolvulus scammonia, known as scammony, has been a staple in traditional Unani medicine for centuries.[1][2] Its primary and most well-documented use is as a powerful hydragogue cathartic, inducing watery stools to purge the body of morbid humors.[1][2] Traditional texts also describe its use for a range of other ailments, including:

-

Purgative: For the treatment of constipation and to expel harmful substances.[1][2]

-

Anti-inflammatory: Used topically and internally to reduce inflammation.

-

Anthelmintic: To expel intestinal worms.

-

Treatment of neurological disorders: Including melancholia and hysteria.

It is important to note that due to its potent effects, traditional practitioners often employed specific detoxification processes before administration.

Biological Activities and Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, research on other resin glycosides from the Convolvulaceae family provides valuable insights into its potential biological activities. These compounds have demonstrated a broad spectrum of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties.[4][8][9][10]

Cytotoxic Activity

Several resin glycosides have shown potent cytotoxicity against various cancer cell lines.[4][8][10] The proposed mechanism often involves the induction of apoptosis.

Table 1: Cytotoxicity of Resin Glycosides from Convolvulaceae

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Calysepin IV | A549 (Human lung carcinoma) | 5.2 | [4] |

| Ipomoeassin F | MDA-MB-231 (Human breast cancer) | 0.0018 | [8] |

| Evolvulin I | MCF-7 (Human breast cancer) | 3.12 | [9] |

| Aquaterins XII-XIII, XV | Various cancer cell lines | 3.0 - 8.9 | [9] |

| Cusponins I-IV, VI, VIII | (α-glucosidase inhibition) | 8.02 - 71.39 | [11] |

| Cusponins III, V | (PTP1B inhibition) | 14.19 - 62.31 | [11] |

Note: This table presents data for resin glycosides from various species within the Convolvulaceae family, as specific data for this compound was not available.

Antimicrobial Activity

Resin glycosides have also been investigated for their antimicrobial properties. While many are not directly bactericidal at high concentrations (MIC > 512 µg/mL), they have been shown to potentiate the activity of conventional antibiotics against multidrug-resistant Gram-negative bacteria.[6] This suggests a potential role as resistance modulators.

Table 2: Antibiotic Potentiation by Convolvulaceous Resin Glycosides

| Antibiotic | Bacterial Strain | Fold Increase in Susceptibility | Reference |

| Tetracycline | Escherichia coli Rosetta-gami | Up to 32-fold | [6] |

| Kanamycin | Salmonella typhi | Up to 32-fold | [6] |

| Chloramphenicol | Shigella flexneri | Up to 32-fold | [6] |

Note: The specific resin glycosides tested were a collection of 26 different compounds from the Convolvulaceae family.

Anti-inflammatory Activity

The anti-inflammatory effects of resin glycosides are another area of active research.[9] A common in vitro assay to assess this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Specific IC₅₀ values for NO inhibition by this compound or its direct analogues are not currently available in the literature. However, this is a key area for future investigation given the traditional use of scammony for inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogues. These are generalized protocols that can be adapted for specific research needs.

Isolation and Purification of Scammonins

Objective: To isolate and purify this compound and its analogues from the roots of Convolvulus scammonia.

Methodology:

-

Extraction:

-

Air-dried and powdered roots of Convolvulus scammonia are extracted with methanol at room temperature.

-

The methanol extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The resin glycosides are typically found in the more polar fractions.

-

-

Chromatographic Separation:

-

The chloroform or ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-